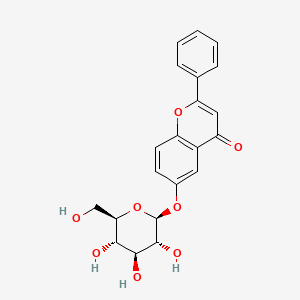

6-Hydroxyflavone-beta-D-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUETUHJXMGBD-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 6-Hydroxyflavone-beta-D-glucoside: A Technical Guide

For Immediate Release

[City, State] – [Date] – An in-depth technical guide has been compiled to elucidate the natural sources of 6-Hydroxyflavone-beta-D-glucoside, a flavonoid glycoside of significant interest to researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its botanical origins, quantitative data, detailed experimental protocols for its isolation and characterization, and insights into its biological signaling pathways.

Primary Natural Source: Barleria prionitis L.

Scientific literature identifies the medicinal plant Barleria prionitis L., a member of the Acanthaceae family, as a prominent natural source of 6-hydroxyflavone and its glycosidic derivatives. Commonly known as the porcupine flower or Vajradanti, this shrub is widely distributed in tropical Asia and Africa and has a long history of use in traditional medicine.

Phytochemical investigations have confirmed the presence of 6-hydroxyflavones in the leaves of Barleria prionitis. While the specific isolation of this compound is a strong possibility due to the presence of its aglycone, studies have definitively identified other closely related flavonoid glycosides within the plant, such as scutellarein-7-rhamnosyl glucoside and luteolin-7-O-β-D-glucoside. The flowers of Barleria prionitis are also noted to be rich in flavonoids and their glycosides.

Quantitative Data Summary

The concentration of flavonoid glycosides in Barleria prionitis can vary depending on the plant part, geographical location, and extraction method. The following table summarizes available quantitative data for total flavonoid content in different extracts of Barleria prionitis leaves, providing a proxy for the potential yield of this compound.

| Plant Part | Extraction Solvent | Total Flavonoid Content (mg/g of extract) | Reference |

| Leaves | Methanol | 66.81 ± 0.4244 (Rutin equivalents) | [1] |

| Leaves | Ethyl Acetate | 61.46 ± 0.2949 (Rutin equivalents) | [1] |

| Leaves | Petroleum Ether | 35.587 ± 0.415 (Rutin equivalents) | [1] |

Experimental Protocols

Extraction of Flavonoids from Barleria prionitis Leaves

A detailed methodology for the extraction of flavonoids from the leaves of Barleria prionitis is outlined below, based on established phytochemical procedures.

Objective: To obtain a crude extract enriched with flavonoid glycosides.

Materials and Reagents:

-

Fresh or dried leaves of Barleria prionitis

-

Methanol

-

Ethyl acetate

-

Petroleum ether

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

-

Grinder

Procedure:

-

Plant Material Preparation: Air-dry the collected leaves of Barleria prionitis in the shade. Once completely dry, grind the leaves into a coarse powder.

-

Defatting: Subject the powdered leaf material to extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar compounds. Discard the petroleum ether extract.

-

Flavonoid Extraction: Air-dry the defatted plant material. Subsequently, extract the defatted powder with methanol using a Soxhlet apparatus for 12-18 hours.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Fractionation (Optional): The crude methanolic extract can be further fractionated by sequential solvent extraction with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification of Flavonoid Glycosides

The following protocol describes a general approach for the isolation of individual flavonoid glycosides from the enriched extract using column chromatography.

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

-

Crude flavonoid extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size exclusion chromatography)

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients, ethyl acetate-methanol gradients)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp (254 nm and 366 nm)

-

Glass columns for chromatography

Procedure:

-

Column Chromatography on Silica Gel:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Visualize the TLC plates under a UV lamp. Flavonoids typically appear as dark spots under short-wave UV (254 nm) and may fluoresce under long-wave UV (366 nm) after spraying with a suitable reagent (e.g., natural products-polyethylene glycol reagent).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Size Exclusion Chromatography on Sephadex LH-20:

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove remaining impurities based on molecular size.

-

Collect and monitor fractions as described above.

-

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Objective: To confirm the identity of the isolated compound as this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the structure of the flavone backbone and the sugar moiety, as well as their point of attachment.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavonoids provides information about the oxygenation pattern of the A and B rings. Shifts in the absorption maxima upon addition of specific reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) can help to determine the position of free hydroxyl groups.

Signaling Pathways and Biological Activities

6-Hydroxyflavone and related flavonoid glycosides are known to exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are of particular interest.

Caption: Antioxidant and Anti-inflammatory Signaling Pathways of Flavonoids.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and identification of this compound from Barleria prionitis.

References

A Technical Guide to the Biosynthesis of 6-Hydroxyflavone-beta-D-glucoside in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities and contributions to plant physiology.[1] Among these, flavones, characterized by a C6-C3-C6 skeleton, exhibit significant pharmacological properties, including anti-inflammatory, antioxidant, and anxiolytic effects.[2][3][4][5] 6-Hydroxyflavone is a specific flavone found in plants like Crocus and Barleria prionitis[6]. In plants, flavonoids are often found in their glycosylated forms, where the addition of sugar moieties enhances their solubility, stability, and bioavailability.[7]

This technical guide provides an in-depth overview of the biosynthesis pathway of 6-Hydroxyflavone-beta-D-glucoside, a naturally occurring glycoside of 6-hydroxyflavone.[8][9] We will explore the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols relevant to its study and production. This document is intended for researchers in phytochemistry, metabolic engineering, and drug development seeking a comprehensive understanding of this specific biosynthetic pathway.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway before undergoing specific modification and glycosylation steps. The pathway can be conceptually divided into four major stages.

Stage 1: Phenylpropanoid Pathway The pathway initiates with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[10][11] Three key enzymes convert L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[12]

Stage 2: Core Flavonoid Synthesis Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[11][13] This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin, a central intermediate in the biosynthesis of numerous flavonoids.[11][14]

Stage 3: Flavone Formation and Hydroxylation Naringenin is converted to the flavone apigenin by flavone synthase (FNS).[12][14] Subsequently, a hydroxylation reaction is required at the C-6 position of the A-ring of apigenin to form 6-hydroxyapigenin (also known as scutellarein). This step is typically catalyzed by a cytochrome P450-dependent monooxygenase, often a flavonoid 6-hydroxylase (F6H). The resulting 6-hydroxyflavone structure is then established.

Stage 4: Glycosylation The final step is the attachment of a glucose molecule to the 6-hydroxyl group. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the 6-hydroxyflavone aglycone, yielding this compound.[7][15]

References

- 1. researchgate.net [researchgate.net]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound | 128401-92-3 | FH65890 [biosynth.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 11. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of the Flavonoid Biosynthesis Pathway Genes in Purple and Black Grains of Hordeum vulgare | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its modulation of key signaling pathways. The information is presented to support further research and development of this promising compound.

Physicochemical Properties

This compound is a flavonoid glycoside consisting of a 6-hydroxyflavone aglycone linked to a beta-D-glucopyranosyl moiety. Its chemical structure and key properties are summarized below.

Chemical Structure

IUPAC Name: 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Chemical Formula: C₂₁H₂₀O₈[1][2]

Molecular Weight: 400.38 g/mol [2]

Physical Properties

The physical characteristics of this compound are presented in the following table.

| Property | Value | Source |

| Appearance | Powder | [3] |

| Melting Point | ~170 °C (predicted) | [4] |

| Boiling Point | ~676.8 °C (predicted) | [4] |

| Solubility | Enhanced water solubility compared to its aglycone. |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure. A comprehensive analysis of various hydroxyflavones offers a basis for the interpretation of the spectra of this compound.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Flavone Moiety | ||

| C-2 | 163.5 | - |

| C-3 | 107.5 | 6.9 (s) |

| C-4 | 182.5 | - |

| C-4a | 122.0 | - |

| C-5 | 118.0 | 7.9 (d) |

| C-6 | 155.0 | - |

| C-7 | 115.0 | 7.5 (dd) |

| C-8 | 123.0 | 7.3 (d) |

| C-8a | 150.0 | - |

| C-1' | 131.5 | - |

| C-2', C-6' | 126.5 | 7.9 (m) |

| C-3', C-5' | 129.0 | 7.5 (m) |

| C-4' | 132.0 | 7.5 (m) |

| Glucoside Moiety | ||

| C-1'' | 102.0 | 5.1 (d) |

| C-2'' | 74.5 | 3.5 (m) |

| C-3'' | 77.0 | 3.5 (m) |

| C-4'' | 70.5 | 3.4 (m) |

| C-5'' | 78.0 | 3.6 (m) |

| C-6'' | 61.5 | 3.7, 3.9 (m) |

Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern of the molecule. The fragmentation of flavonoids, including glycosides, has been systematically studied, providing a framework for interpreting the mass spectrum of this compound.[8][9][10][11]

Table 2: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Ion [M+H]⁺ | 401.1231 | [1] |

| Key Fragment Ions (m/z) | 239.4, 281.2 | [1] |

The major fragmentation observed is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the 6-hydroxyflavone aglycone ion at m/z 239.

Infrared (IR) Spectroscopy

FT-IR spectroscopy reveals the functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretching (hydroxyl groups of glucose and flavone) |

| 1650-1630 | C=O stretching (γ-pyrone) |

| 1600-1450 | C=C stretching (aromatic rings) |

| 1250-1000 | C-O stretching (ethers, alcohols) |

Experimental Protocols

Isolation from Plant Material (General Protocol)

Caption: General workflow for the isolation of flavonoid glycosides.

Methodology:

-

Plant Material: The selected plant material is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol), using techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction.

-

Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography. Sephadex LH-20 is commonly used for the separation of flavonoids.[12] Silica gel or reversed-phase C18 columns can also be employed.

-

Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, MS, and IR.

Synthesis (General Approach)

A specific synthesis protocol for this compound is not widely reported. However, a plausible synthetic route can be adapted from the synthesis of related flavone glycosides, such as the synthesis of 6-amino-7-hydroxyflavone.[13][14] This generally involves the protection of the hydroxyl groups of the glucose moiety, followed by glycosylation of the 6-hydroxyflavone aglycone, and subsequent deprotection.

Biological Activity and Signaling Pathways

This compound is reported to possess significant antioxidant and anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways.[2]

Antioxidant Activity

The antioxidant effects of flavonoids are well-documented. They can act as free radical scavengers and can modulate the expression of antioxidant enzymes.

Anti-inflammatory Activity and Modulation of Signaling Pathways

Emerging evidence suggests that the anti-inflammatory effects of flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17][18][19]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including this compound, can inhibit this pathway at multiple points.[18][20]

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It comprises several kinases, including ERK, JNK, and p38 MAPK. Flavonoids have been shown to modulate the phosphorylation and activation of these kinases, thereby downregulating inflammatory responses.[19][21][22][23]

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Conclusion

This compound presents a compelling profile for further investigation as a potential therapeutic agent. Its antioxidant and anti-inflammatory properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, underscore its relevance in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential applications of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to develop specific and efficient methods for its synthesis and isolation.

References

- 1. This compound | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 128401-92-3 | FH65890 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 20594-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C‐NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. globalsciencebooks.info [globalsciencebooks.info]

- 16. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. beta-D-Glucoside suppresses tumor necrosis factor-induced activation of nuclear transcription factor kappaB but potentiates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species.[1][2][3] As a compound of significant interest in phytochemistry and pharmacology, it is recognized for its potential therapeutic applications.[1][2][3] Preliminary research suggests that its biological activities, including antioxidant and anti-inflammatory properties, are primarily mediated through the modulation of cellular signaling pathways associated with oxidative stress.[1][2][3] This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, molecular structure, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a powder at room temperature.[3] There appears to be a discrepancy in the literature and commercial databases regarding its CAS number, with both 128401-92-3 and 20594-05-2 being cited.[1][4][5] Further verification may be required depending on the application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128401-92-3 or 20594-05-2 | [1][4][5] |

| Molecular Formula | C₂₁H₂₀O₈ | [1][3][4][5] |

| Molecular Weight | 400.38 g/mol | [1][3][4] |

| IUPAC Name | 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [5] |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [1][5] |

| Melting Point | 170 °C | [4] |

| Boiling Point (Predicted) | 676.8 ± 55.0 °C | [4] |

| Density (Predicted) | 1.503 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.71 ± 0.70 | [4] |

| Purity | ≥95% | [2][3] |

| Appearance | Powder | [2][3] |

| Storage Temperature | 2°C - 8°C | [1] |

Molecular Structure

The molecular structure of this compound consists of a flavone backbone, characterized by a 15-carbon C6-C3-C6 system, with a glucose moiety attached at the 6-position of the A-ring via a β-glycosidic bond.

Caption: 2D representation of this compound.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that position it as a compound of interest for therapeutic development.

-

Antioxidant Activity : The compound is noted for its potential to scavenge free radicals and mitigate oxidative damage within biological systems.[1] This antioxidant capacity is crucial for preventing cellular dysfunction and may have applications in strategies against oxidative stress-related conditions such as neurodegenerative diseases, cancer, and cardiovascular ailments.[1] The hydroxyl group at the C-6 position on the A-ring is a significant contributor to its antioxidant activity.

-

Anti-inflammatory Properties : Flavones, including 6-hydroxyflavone and its derivatives, have shown potent anti-inflammatory activity.[6] For instance, 6-hydroxyflavone and 4',6-dihydroxyflavone exhibited strong inhibition of inflammatory responses in rat mesangial cells, suggesting potential for nephritis prevention and treatment.[6] The mechanism may involve the inhibition of downstream inducible NO synthase (iNOS).[6]

-

Neuroprotective Effects : The antioxidant properties of this compound also suggest potential neuroprotective effects, making it a molecule of interest for further investigation in advanced pharmacological studies.[1]

-

Enzyme Inhibition : Flavonoids are known to interact with various enzymes. For instance, certain flavones have shown inhibitory activity against α-amylase. While not specifically reported for the glycoside, the aglycone 6-hydroxyflavone has been studied in this context.

Experimental Protocols

Synthesis of this compound

At least three synthetic routes for this compound have been documented, often starting from precursors like 4H-1-Benzopyran-4-one, 3-phenyl-7-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-.[7] A general workflow for the synthesis and purification is outlined below.

Caption: Generalized workflow for the synthesis of flavonoid glycosides.

β-Glucosidase Activity Assay

The enzymatic activity of β-glucosidase can be determined using a fluorescence assay with a flavonol β-D-glucoside as a substrate.[8]

Principle : The weakly fluorescent flavonol β-D-glucoside is hydrolyzed by β-glucosidase, releasing a highly fluorescent flavonol aglycone. The increase in fluorescence intensity over time is proportional to the enzyme activity.[8]

Methodology :

-

Preparation of Solutions :

-

Prepare a stock solution of the flavonol β-D-glucoside substrate in DMSO.

-

Prepare a stock solution of β-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.86).[8]

-

-

Enzymatic Reaction :

-

Fluorescence Measurement :

-

Monitor the increase in fluorescence intensity at the emission wavelength of the flavonol aglycone over time using a spectrofluorometer.

-

-

Data Analysis :

-

Plot the fluorescence intensity against time to determine the initial reaction rate.

-

The enzyme activity can be quantified based on a standard curve of the pure flavonol aglycone.

-

Signaling Pathways

The anti-inflammatory effects of 6-hydroxyflavone derivatives are, in part, mediated by the inhibition of the NF-κB signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory applications. Its well-defined chemical structure and the growing body of research on its biological activities make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its key characteristics to support ongoing and future research endeavors.

References

- 1. This compound | 128401-92-3 | FH65890 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 20594-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Binding interactions of hydrophobically-modified flavonols with β-glucosidase: fluorescence spectroscopy and molecular modelling study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06276G [pubs.rsc.org]

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of 6-Hydroxyflavone-beta-D-glucoside. It details the methodologies for key antioxidant assays, summarizes available quantitative data for its core structure, and explores the underlying cellular signaling pathways that flavonoids are known to modulate. This document is intended to serve as a foundational resource for professionals engaged in phytochemical research and the development of novel antioxidant therapies.

Chemical Profile of this compound

This compound is a flavonoid glycoside found in various plants.[1][2] Its structure consists of a 6-hydroxyflavone aglycone linked to a beta-D-glucose sugar moiety. This glycosylation influences its solubility, bioavailability, and biological activity. The antioxidant properties of flavonoids are closely linked to their chemical structure, particularly the arrangement of hydroxyl groups.[3] The compound is recognized for its potential to scavenge free radicals and modulate cellular pathways involved in oxidative stress.[1][2]

| Property | Value | References |

| Chemical Name | 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [4] |

| Molecular Formula | C21H20O8 | [1][4] |

| Molecular Weight | 400.38 g/mol | [1][4] |

| CAS Number | 128401-92-3, 20594-05-2 | [1][4] |

| Appearance | Powder | [2] |

In Vitro Antioxidant Activity: Quantitative Data

Direct quantitative in vitro antioxidant data for this compound is not extensively available in the reviewed literature. However, significant insights can be drawn from studies on its aglycone, 6-hydroxyflavone . The presence of a hydroxyl group at the C-6 position has been shown to contribute significantly to antioxidant activity.[5] It is important to note that glycosylation can sometimes reduce the antioxidant capacity of a flavonoid compared to its aglycone.[6][7] The data for 6-hydroxyflavone provides a strong baseline for its potential efficacy.

Table 2: In Vitro Antioxidant Activity of 6-Hydroxyflavone (Aglycone)

| Assay | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 5.2 | [5] |

| ABTS Radical Scavenging | 6.3 |[5] |

IC50: The concentration of the compound required to inhibit 50% of the radical activity.

Key Experimental Protocols for In Vitro Antioxidant Assessment

A standardized approach to evaluating antioxidant potential involves a battery of assays that measure different aspects of radical scavenging and reduction capabilities.

References

- 1. This compound | 128401-92-3 | FH65890 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of 6-Hydroxyflavone-beta-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of 6-Hydroxyflavone-beta-D-glucoside. Due to a notable scarcity of direct research on this specific flavonoid glycoside, this document synthesizes information on its aglycone, 6-Hydroxyflavone, and the general principles of flavonoid glycosylation to project its potential therapeutic efficacy. This guide covers the known mechanisms of action, relevant signaling pathways, and detailed experimental protocols for future in vitro and in vivo investigations. All quantitative data for the aglycone is presented in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of pharmacology and drug discovery.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in various plants, are recognized for their wide range of biological activities, including antioxidant and anti-inflammatory effects. This compound is a naturally occurring flavonoid glycoside.[1] While the therapeutic potential of many flavonoids has been extensively studied, this compound remains a molecule of interest with limited direct research into its specific anti-inflammatory capabilities.[1]

This guide addresses this knowledge gap by providing a detailed examination of the anti-inflammatory properties of its aglycone, 6-Hydroxyflavone, and discussing the potential impact of the beta-D-glucoside moiety on its biological activity. It is generally observed that while glycosylation can enhance the water solubility and stability of flavonoids, it may also attenuate their direct biological effects compared to the aglycone form.[2][3]

The primary mechanism by which flavones exert their anti-inflammatory effects is through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

This document serves as a foundational resource for researchers aiming to investigate the anti-inflammatory potential of this compound, providing both the theoretical framework and practical experimental designs necessary for such studies.

Quantitative Data on the Anti-inflammatory Activity of 6-Hydroxyflavone (Aglycone)

Currently, there is a lack of specific quantitative data on the anti-inflammatory activity of this compound in the scientific literature. However, studies on its aglycone, 6-Hydroxyflavone, provide valuable insights into its potential efficacy. The following table summarizes the available data for 6-Hydroxyflavone.

| Assay | Cell Line/Model | Stimulant | Measured Parameter | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | NO Inhibition | ~2.0 µM | [7][8] |

| 15-Lipoxygenase Inhibition | In vitro enzyme assay | N/A | Enzyme Inhibition | 38.5 µM | [9] |

Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation

The anti-inflammatory effects of flavonoids, including what can be anticipated for 6-Hydroxyflavone and its glucoside, are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are two of the most critical targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals such as LPS or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[5][10] Flavonoids are known to inhibit this pathway at various points, including the inhibition of IKK activation and the nuclear translocation of NF-κB.[11]

Caption: The NF-κB signaling pathway and points of inhibition by flavonoids.

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, represents another critical signaling cascade in the inflammatory process.[12] Extracellular signals, such as LPS, activate a phosphorylation cascade that ultimately leads to the activation of MAPKs.[12] Activated MAPKs then phosphorylate various transcription factors, including AP-1 (Activator Protein-1), which, in turn, promote the expression of pro-inflammatory genes.[12] Flavonoids have been shown to inhibit the phosphorylation of key kinases within the MAPK pathway, thereby downregulating the inflammatory response.

Caption: The MAPK signaling pathway and points of inhibition by flavonoids.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting and qRT-PCR). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

Objective: To determine the non-toxic concentration range of the test compound.

-

Procedure:

-

After treatment as described above, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Objective: To quantify the inhibition of NO production, an indicator of iNOS activity.

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Objective: To measure the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6).

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength (typically 450 nm).

-

Calculate cytokine concentrations based on the provided standards.

-

-

Objective: To determine the effect of the compound on the mRNA expression of pro-inflammatory genes (e.g., Nos2, Tnf, Il6).

-

Procedure:

-

After a shorter LPS stimulation (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a SYBR Green master mix.

-

Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb) and calculate the relative fold change using the 2-ΔΔCt method.

-

-

Objective: To investigate the effect on the expression of key proteins in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκBα, p65, p38, ERK, JNK).

-

Procedure:

-

After the appropriate stimulation time (e.g., 15-30 minutes for signaling proteins, 24 hours for iNOS/COX-2), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of a test compound.

References

- 1. This compound | 128401-92-3 | FH65890 [biosynth.com]

- 2. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beta-D-Glucoside suppresses tumor necrosis factor-induced activation of nuclear transcription factor kappaB but potentiates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxyflavone-beta-D-glucoside and its aglycone 6-hydroxyflavone

An In-depth Technical Guide to 6-Hydroxyflavone and its Glucoside, 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyflavone and its corresponding beta-D-glucoside. It covers their chemical properties, diverse biological activities, mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among them, 6-hydroxyflavone, a monohydroxylated flavone, and its glycosidic form, this compound, have garnered significant interest in the scientific community. 6-hydroxyflavone is found in plants such as Barleria prionitis and Crocus[1]. These compounds have demonstrated a variety of pharmacological effects, including anti-inflammatory, anxiolytic, and osteogenic properties, making them promising candidates for further investigation in drug discovery and development. This guide synthesizes the current knowledge on these two molecules, offering a technical resource for researchers in the field.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-hydroxyflavone and its glucoside is fundamental for their study, from designing experiments to interpreting biological data.

| Property | 6-Hydroxyflavone | This compound |

| IUPAC Name | 6-hydroxy-2-phenylchromen-4-one[2] | 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3] |

| Synonyms | 6-Monohydroxyflavone, 6-Hydroxy-2-phenyl-4-benzopyrone[1] | 6-O-beta-D-glucosyl-6-hydroxyflavone |

| Molecular Formula | C₁₅H₁₀O₃[2] | C₂₁H₂₀O₈[4][5] |

| Molecular Weight | 238.24 g/mol | 400.38 g/mol [4][5] |

| CAS Number | 6665-83-4[1] | 20594-05-2[5] |

| Appearance | Powder[4] | Powder[4] |

| Solubility | Soluble in DMSO | Data not widely available, but glycosylation generally increases water solubility. |

Biological Activities and Mechanisms of Action

6-Hydroxyflavone exhibits a remarkable spectrum of biological activities, positioning it as a molecule of interest for therapeutic applications. The presence of the glucoside moiety in this compound primarily influences its bioavailability and metabolism, with the aglycone, 6-hydroxyflavone, being the primary bioactive form after hydrolysis.

Anti-inflammatory Activity

6-hydroxyflavone has demonstrated potent anti-inflammatory effects. It inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in kidney mesangial cells, with an IC50 value of 1.7 μM.[6][7] Interestingly, its methoxylated derivative, 6-methoxyflavone, is even more potent, with an IC50 of 192 nM.[7][8] The anti-inflammatory mechanism of 6-methoxyflavone involves the inhibition of the downstream inducible NO synthase (iNOS).[8][9]

Osteogenic Effects

This flavonoid promotes the differentiation of osteoblasts. In MC3T3-E1 cells, 6-hydroxyflavone increases the activity of alkaline phosphatase (ALP) and enhances calcium deposition without affecting cell viability at concentrations up to 50 μM.[8] This osteogenic activity is mediated through the activation of several key signaling pathways.

-

Signaling Pathway Activation: 6-hydroxyflavone activates the AKT, ERK 1/2, and JNK signaling pathways in MC3T3-E1 cells, which are crucial for osteoblast differentiation and bone formation.[6][8]

Caption: Osteogenic signaling cascade of 6-hydroxyflavone.

Anxiolytic Effects

6-hydroxyflavone exhibits anti-anxiety properties by acting on the central nervous system. It enhances the GABA-induced current through the benzodiazepine sites of γ-aminobutyric acid (GABA-A) receptors.[6] Notably, it shows a preference for the α2 and α3 subtypes of the GABA-A receptor, which are known to play a role in mediating anxiolysis.[6] In mouse models, oral administration of 6-hydroxyflavone has demonstrated clear anti-anxiety effects.[6]

Nephroprotective and Hepatoprotective Effects

The compound has shown protective effects on organs. In a rat model of cisplatin-induced nephrotoxicity, 6-hydroxyflavone significantly attenuated detrimental changes in body weight and serum levels of creatinine and urea.[6] It has also been investigated for its hepatoprotective effects against cisplatin-induced liver damage in rats.[8]

Anticancer Activity

6-hydroxyflavone has shown antiproliferative activity against certain cancer cell lines. For instance, it exhibited an IC50 of 3.4 μM against the MDA-MB-231 breast cancer cell line.[10] It also showed activity against leukemia cell lines HL-60 and MOLT-4 with IC50 values of 2.8 μM and 6.3 μM, respectively.[10]

Other Activities

-

Cytochrome P450 Inhibition: It is a noncompetitive inhibitor of cytochrome P450 2C9[1].

-

Antibacterial Activity: Flavones, in general, exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial membrane permeability[8][11].

-

Antiasthmatic Effects: 6-hydroxyflavone induces tracheal relaxation, which appears to be related to the blockade of calcium channels and the production of NO and cGMP[12].

Quantitative Biological Data Summary

| Biological Activity | Model System | Endpoint | Result |

| Anti-inflammatory | HBZY-1 rat mesangial cells | LPS-induced NO production | IC50: 1.7 μM[6][7] |

| Antiproliferative | MDA-MB-231 (breast cancer) | Cell Viability | IC50: 3.4 μM[10] |

| Antiproliferative | HL-60 (leukemia) | Cell Viability | IC50: 2.8 μM[10] |

| Antiproliferative | MOLT-4 (leukemia) | Cell Viability | IC50: 6.3 μM[10] |

| Toxicology | Mice | Acute toxicity | LD50 > 2,000 mg/kg[12] |

Synthesis and Isolation

Synthesis

A novel synthesis approach for a derivative, 6-amino-7-hydroxyflavone, has been described. This multi-step process involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride, followed by cleavage and transformation into 7-hydroxy-6-nitroflavone, and a final reduction step to yield the target compound[13]. The synthesis of this compound can be achieved from precursors such as 7-Hydroxyisoflavone and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide[14].

Caption: Synthesis workflow for a 6-hydroxyflavone derivative.

Isolation

This compound, as a flavonoid glycoside, is typically isolated from plant sources. A general procedure involves:

-

Extraction: Plant material is powdered and defatted (e.g., with petroleum ether), followed by extraction with a polar solvent like ethanol[15].

-

Partitioning: The concentrated extract is partitioned between different solvents (e.g., diethyl ether and water, then ethyl acetate) to separate compounds based on polarity[15].

-

Chromatography: The resulting fractions are subjected to column chromatography (e.g., using Sephadex LH-20 or silica gel) with a gradient of solvents to isolate the individual compounds[15][16]. High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for purifying flavonoid glycosides from crude extracts[17].

Experimental Protocols

Protocol for In Vitro Anti-inflammatory Assay (LPS-induced NO Production)

This protocol is adapted from studies on kidney mesangial cells[7][18].

-

Cell Culture: Culture rat kidney mesangial cells (HBZY-1) in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 6-hydroxyflavone (e.g., 0-200 μM) for 12 hours.

-

Stimulation: Induce inflammation by adding 10 ng/mL of lipopolysaccharide (LPS) to each well (except for the negative control).

-

Incubation: Incubate the plates for 48 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 μL of the culture supernatant from each well.

-

Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-only control. Determine the IC50 value using dose-response curve analysis.

Protocol for Osteoblast Differentiation Assay (ALP Activity)

This protocol is based on studies using MC3T3-E1 cells[6][8].

-

Cell Culture: Culture MC3T3-E1 osteoblastic cells in α-MEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.

-

Treatment: Once confluent, replace the medium with a differentiation medium (containing 50 μg/mL ascorbic acid and 10 mM β-glycerophosphate) and add various concentrations of 6-hydroxyflavone (e.g., 0-40 μM).

-

Incubation: Culture the cells for 4-7 days, changing the medium every 2-3 days.

-

Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Activity Measurement:

-

Add an aliquot of the cell lysate to a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding NaOH.

-

-

Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Caption: A generalized workflow for in vitro cell-based assays.

Conclusion and Future Perspectives

6-Hydroxyflavone and its glucoside are natural compounds with significant and diverse pharmacological potential. The aglycone, 6-hydroxyflavone, demonstrates robust anti-inflammatory, osteogenic, anxiolytic, and anticancer activities through the modulation of key cellular signaling pathways. While the glucoside primarily serves as a natural prodrug, its pharmacokinetic properties are crucial for the in vivo efficacy of the aglycone.

Future research should focus on several key areas:

-

In Vivo Efficacy: More extensive in vivo studies are needed to validate the therapeutic potential of these compounds for diseases such as osteoporosis, anxiety disorders, and inflammatory conditions.

-

Pharmacokinetics and Bioavailability: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of both the glucoside and the aglycone is essential for clinical translation.

-

Structure-Activity Relationship (SAR): Further exploration of derivatives, such as the highly potent 6-methoxyflavone, could lead to the development of new therapeutic agents with improved efficacy and selectivity.

-

Mechanism of Action: Deeper mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.

References

- 1. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. 6-Hydroxyflavone | C15H10O3 | CID 72279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 20594-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound | CAS#:20594-05-2 | Chemsrc [chemsrc.com]

- 15. tsijournals.com [tsijournals.com]

- 16. mdpi.com [mdpi.com]

- 17. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Isolation of 6-Hydroxyflavone-β-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 6-Hydroxyflavone-β-D-glucoside, a naturally occurring flavonoid glycoside with significant therapeutic potential. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes its known biological signaling pathways.

Introduction

6-Hydroxyflavone-β-D-glucoside is a flavonoid glycoside found in various plant species.[1][2] Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse pharmacological activities. In its glycosidic form, 6-Hydroxyflavone is bound to a glucose molecule, which can influence its solubility, stability, and bioavailability. The aglycone, 6-hydroxyflavone, has been identified in plants such as Barleria prionitis Linn. and Crocus. Research indicates that 6-Hydroxyflavone-β-D-glucoside and its aglycone possess significant antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for further investigation in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Hydroxyflavone-β-D-glucoside is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₈ | PubChem |

| Molecular Weight | 400.38 g/mol | [1] |

| CAS Number | 128401-92-3 | [1] |

| Appearance | Powder | [2] |

| Purity | ≥95% (Commercially available) | [2] |

| Storage | 2°C - 8°C | [1] |

Experimental Protocols: Isolation and Purification

General Experimental Workflow

The isolation of 6-Hydroxyflavone-β-D-glucoside from a plant source, such as the leaves of Barleria prionitis or flowers of Millingtonia hortensis, typically follows a multi-step process involving extraction, fractionation, and chromatographic purification.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Plant Material Collection and Preparation: Air-dried and powdered leaves (1 kg) of a suitable plant source are used as the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 80% aqueous methanol (3 x 5 L) at room temperature for 48 hours for each extraction cycle. The resulting extracts are combined.

3.2.2. Fractionation

-

Solvent Removal: The combined methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a viscous crude extract.

-

Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (3 x 1 L each). The ethyl acetate fraction, which typically contains flavonoid glycosides, is collected.

3.2.3. Chromatographic Purification

-

Sephadex LH-20 Column Chromatography: The dried ethyl acetate fraction (e.g., 50 g) is dissolved in a minimal amount of methanol and subjected to column chromatography on a Sephadex LH-20 column. The column is eluted with methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 10:1:1 v/v/v) and visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing the target compound are further purified by preparative HPLC on a C18 column. A gradient elution system of acetonitrile and water (each containing 0.1% formic acid) is commonly employed. The elution is monitored by a UV detector at an appropriate wavelength (e.g., 280 nm). The peak corresponding to 6-Hydroxyflavone-β-D-glucoside is collected. The pure compound is obtained after removal of the solvent under reduced pressure.

Structural Elucidation Data

The structure of the isolated compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | ESI-MS/MS (Positive) |

| Precursor [M+H]⁺ (m/z) | 401.1231 |

| Major Fragment Ions (m/z) | 239.4, 281.2 |

Source: PubChem

Infrared (IR) Spectroscopy

| Parameter | Value |

| Technique | FTIR (KBr) |

| Key Absorptions (cm⁻¹) | Data available through spectral databases. |

Source: PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents representative ¹H and ¹³C NMR data for 6-Hydroxyflavone-β-D-glucoside based on published data for hydroxyflavone derivatives.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Aglycone | ||

| 2 | 163.5 | |

| 3 | 106.8 | 6.85 (s) |

| 4 | 182.5 | |

| 5 | 118.2 | 7.60 (d, J=8.8) |

| 6 | 152.0 | |

| 7 | 115.9 | 7.35 (dd, J=8.8, 2.5) |

| 8 | 108.5 | 7.95 (d, J=2.5) |

| 9 | 155.8 | |

| 10 | 123.7 | |

| 1' | 131.2 | |

| 2', 6' | 126.3 | 7.90 (m) |

| 3', 5' | 129.1 | 7.50 (m) |

| 4' | 131.8 | 7.50 (m) |

| Glucoside | ||

| 1'' | 101.5 | 5.10 (d, J=7.5) |

| 2'' | 74.2 | 3.50-3.60 (m) |

| 3'' | 77.8 | 3.50-3.60 (m) |

| 4'' | 70.9 | 3.50-3.60 (m) |

| 5'' | 76.8 | 3.50-3.60 (m) |

| 6'' | 62.1 | 3.75 (dd, J=12.0, 5.0), 3.90 (dd, J=12.0, 2.0) |

Note: The presented NMR data is a representative compilation based on known shifts for similar flavonoid structures and should be confirmed with experimental data for the specific isolated compound.

Biological Activity and Signaling Pathways

6-Hydroxyflavone-β-D-glucoside and its aglycone exhibit potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant mechanism of hydroxyflavones involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 6-hydroxyflavone derivatives are partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. 6-hydroxyflavone derivatives can interfere with this pathway.

Conclusion

6-Hydroxyflavone-β-D-glucoside represents a promising natural product with well-documented antioxidant and anti-inflammatory properties. The experimental protocols outlined in this guide provide a robust framework for its isolation and purification from natural sources. The compiled quantitative and spectroscopic data serve as a valuable reference for its characterization. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential for the development of novel pharmaceuticals.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity of 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of 6-Hydroxyflavone-beta-D-glucoside. Due to the limited direct research on this specific glycoside, this guide synthesizes data from its aglycone, 6-hydroxyflavone, and related flavonoid compounds to project its potential cytotoxic activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction to 6-Hydroxyflavone and its Glycoside

6-Hydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a naturally occurring glycoside of 6-hydroxyflavone. The addition of a glucose moiety can significantly alter the solubility, bioavailability, and metabolic fate of the parent flavonoid, which in turn can influence its cytotoxic profile. Generally, the aglycone form of a flavonoid is considered more biologically active in vitro, as the sugar moiety of the glycoside is often cleaved in vivo to release the active aglycone.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 6-hydroxyflavone against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 44.7 | [1] |

| MCF7 | Breast Cancer | > 50 | [1] |

| MDA-MB-231 | Breast Cancer | 3.4 | [2] |

| HeLa | Cervical Cancer | 12.5 (as 3,6-dihydroxyflavone) | [3] |

| HL-60 | Promyelocytic Leukemia | 2.8 | [2] |

| MOLT-4 | T-lymphoblastic Leukemia | 6.3 | [2] |

| A549 | Lung Carcinoma | > 50 | [2] |

| PC-3 | Prostate Cancer | > 50 | [2] |

Note: Data for this compound is not currently available in the public domain. It is hypothesized that the IC50 values for the glycoside would be higher (indicating lower cytotoxicity) than those of the aglycone, 6-hydroxyflavone, in in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for key experiments in this field.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or 6-hydroxyflavone) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Principle: A specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.

-

Detection: Measure the absorbance or fluorescence of the released reporter molecule using a plate reader.

-

Data Analysis: Quantify the caspase activity based on the signal intensity.

Potential Signaling Pathways in 6-Hydroxyflavone-Induced Cytotoxicity

Flavonoids are known to exert their cytotoxic and apoptotic effects through the modulation of various signaling pathways. Based on studies of 6-hydroxyflavone and related compounds, the following pathways are likely to be involved.

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of a compound.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Some flavonoids have been shown to inhibit this pathway, leading to apoptosis. While 6-methoxyflavone, a derivative of 6-hydroxyflavone, did not inhibit the phosphorylation of the p65 subunit of NF-κB, it did suppress the downstream expression of inducible nitric oxide synthase (iNOS)[4][5].

Caption: Potential modulation of the NF-κB signaling pathway by 6-hydroxyflavone.

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism by which anticancer agents induce apoptosis. Flavonoids have been shown to target this pathway at various points[6].

Caption: Potential inhibition of the PI3K/Akt pro-survival pathway by 6-hydroxyflavone.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The JNK and p38 MAPK pathways are often associated with the induction of apoptosis in response to cellular stress. Studies on related flavonoids suggest that they can activate these pro-apoptotic arms of the MAPK pathway[7][8].

Caption: Potential activation of pro-apoptotic MAPK signaling by 6-hydroxyflavone.

Conclusion and Future Directions

The available evidence suggests that 6-hydroxyflavone possesses cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis. It is plausible that its glycoside, this compound, shares these properties, although likely with reduced potency in vitro. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be central to the mechanism of action of this class of compounds.

Future research should focus on:

-

Directly evaluating the cytotoxicity of this compound across a panel of cancer cell lines to establish its IC50 values.

-

Conducting detailed mechanistic studies to confirm the induction of apoptosis and identify the specific molecular targets within the NF-κB, PI3K/Akt, and MAPK pathways.

-

Performing in vivo studies to assess the bioavailability, efficacy, and safety of this compound in preclinical cancer models.

This technical guide serves as a starting point for researchers and drug development professionals interested in the anticancer potential of this compound. The provided data and protocols offer a solid foundation for further investigation into this promising natural compound.

References

- 1. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of 6-Hydroxyflavone-beta-D-glucoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of a predictive in silico approach to characterizing the bioactivity of this compound. By leveraging established computational methodologies, researchers can efficiently investigate its pharmacokinetic profile, predict biological activities, and elucidate its interactions with key protein targets. This document outlines detailed protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking simulations, and the prediction of biological activity spectra. Furthermore, it presents hypothetical, yet plausible, results based on the known characteristics of similar flavonoids, offering a framework for future in vitro and in vivo validation.

Introduction

This compound belongs to the vast class of flavonoids, plant secondary metabolites known for their diverse pharmacological activities. The core flavone structure, coupled with a glucose moiety, influences its solubility, bioavailability, and interaction with biological targets. Preliminary research suggests that this compound may act by modulating biochemical pathways associated with antioxidant defense and cellular signaling in response to oxidative stress.[1][2] In silico, or computational, methods provide a rapid and cost-effective means to explore the therapeutic potential of such natural products, guiding further experimental investigation.

This guide details a systematic in silico workflow for the comprehensive bioactivity prediction of this compound.

In Silico Prediction Workflow

The following workflow outlines a logical sequence for the computational analysis of this compound.

Physicochemical Properties and ADMET Prediction

A critical initial step in drug discovery is the evaluation of a compound's pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the potential bioavailability and safety profile of a molecule.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are essential inputs for ADMET prediction models.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₈ | --INVALID-LINK-- |